molecular formula C17H18O2 B7798210 2-Methoxy-1-phenylmethoxy-4-prop-1-enylbenzene

2-Methoxy-1-phenylmethoxy-4-prop-1-enylbenzene

Cat. No. B7798210
M. Wt: 254.32 g/mol
InChI Key: YKSSSKBJDZDZTD-UHFFFAOYSA-N
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Description

2-Methoxy-1-phenylmethoxy-4-prop-1-enylbenzene is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Assay and Decomposition Dynamics : A study by Chernova et al. (2022) focused on the assay and decomposition dynamics of 2-methoxy-4-(1-propenyl)hydroxybenzene in biological material. Various methods including extraction, chromatography, and spectrophotometry were used. The research found that the decomposition rate of the compound increases with storage temperature, indicating its stability at lower temperatures for extended periods (Chernova, Shormanov, Elizarova & Tsatsua, 2022).

  • Chemical Synthesis and Reactions : Engler et al. (1999) explored the asymmetric reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems, highlighting the synthesis of various organic compounds. The study demonstrated the potential for creating complex organic molecules with high enantiomeric excess, showcasing the compound's utility in organic synthesis (Engler, Letavic, Iyengar, LaTessa & Reddy, 1999).

  • Synthesis of Isochromanquinones : Research by Koning et al. (2002) aimed at synthesizing chiral isochromanquinones used a derivative of the compound . This study demonstrated its utility in the synthesis of complex organic structures, particularly in the context of catalytic hydrogenolysis and oxidative cyclization (Koning, Giles, Green & Jahed, 2002).

  • Antioxidant Activity : Hernawan et al. (2012) investigated the synthesis and antioxidant activity of a derivative of the compound. The study involved various reaction stages and found that at certain concentrations, the synthesized compound exhibited significant antioxidant activity, comparable to known antioxidants (Hernawan, Purwono & Wahyuningsih, 2012).

  • Electrochemical Applications : Esteves et al. (2007) explored the electrochemical reduction of various derivatives, including 2-methoxy-4-methylene-3-phenyl-tetrahydrofuran. This study demonstrated the compound's potential in electrochemical applications, particularly in organic synthesis and catalysis (Esteves, Ferreira & Medeiros, 2007).

  • Corrosion Inhibition : Verma, Quraishi & Singh (2015) synthesized derivatives of 2-aminobenzene-1,3-dicarbonitriles and tested their efficiency as corrosion inhibitors on mild steel. The study found significant inhibition efficiency, highlighting the potential of derivatives of 2-Methoxy-1-phenylmethoxy-4-prop-1-enylbenzene in corrosion inhibition (Verma, Quraishi & Singh, 2015).

properties

IUPAC Name

2-methoxy-1-phenylmethoxy-4-prop-1-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSSSKBJDZDZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051605
Record name 1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-phenylmethoxy-4-prop-1-enylbenzene

CAS RN

120-11-6
Record name Benzyl isoeugenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Shen, W Wang, L Pan, Z Huang, X Zhang, C Shi… - Green …, 2023 - pubs.rsc.org
… We tested the behavior of the linkage bonds in the Ni 5 Fe 5 /Al 2 O 3 -catalyzed system under the same conditions using 2-methoxy-1-phenylmethoxy-4-prop-1-enylbenzene (5A), …
Number of citations: 1 pubs.rsc.org

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